molecular formula C21H20N2O5 B2701832 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888464-09-3

3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2701832
CAS No.: 888464-09-3
M. Wt: 380.4
InChI Key: YRTXBBLZCSUTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran carboxamide class, offered for research and development purposes. Benzofuran carboxamides are a therapeutically significant scaffold in medicinal chemistry, documented in scientific and patent literature for a diverse range of potential biological activities . This structural motif has been investigated for its interaction with various neurological targets; for instance, related compounds have been designed and synthesized as potential modulators for conditions such as Alzheimer's disease, where increasing acetylcholine levels in the brain is a key therapeutic strategy . Furthermore, structurally similar benzofuran-2-carboxamide derivatives have demonstrated notable neuroprotective and antioxidant properties in preclinical models, showing efficacy in protecting against NMDA-induced excitotoxic neuronal damage and acting as reactive oxygen species (ROS) scavengers . The specific substitution pattern on this compound—featuring a cyclopropanecarboxamido moiety at the 3-position and a 2,5-dimethoxyphenyl group on the carboxamide nitrogen—suggests it is a valuable chemical tool for probing structure-activity relationships (SAR) within this compound class. Researchers can utilize this molecule for hit-to-lead optimization , screening in neuropharmacology assays, and as a building block in the design of novel modulators for underexplored biological targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-26-13-9-10-17(27-2)15(11-13)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-16(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTXBBLZCSUTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the benzofuran core with a 2,5-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring or the amide group, potentially leading to ring-opening or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclopropane ring-opened products or amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating various conditions, such as inflammation or cancer, due to its structural similarity to other bioactive molecules.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous molecules, focusing on structural motifs, synthetic routes, and functional outcomes.

Structural Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Key Similarities :

  • Methoxy-Substituted Aromatic Groups: The 2,5-dimethoxyphenyl group in the target compound and the 4-methoxyphenoxy group in the analog () suggest shared electronic effects (e.g., electron-donating properties) that influence solubility and receptor binding.

Key Differences :

  • Core Structure : The benzofuran core in the target compound introduces rigidity and π-conjugation, contrasting with the simpler phenylcyclopropane backbone in the analog.
  • Substitution Patterns : The target compound’s dual carboxamide groups (cyclopropane and benzofuran) may enhance hydrogen-bonding capacity compared to the analog’s single carboxamide and ether linkage.

Data Table: Comparative Analysis of Key Compounds

Property 3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Core Structure Benzofuran Phenylcyclopropane
Substituents 3-Cyclopropanecarboxamido, 2-(2,5-dimethoxyphenyl)carboxamide 2-(4-Methoxyphenoxy), N,N-diethyl carboxamide
Synthetic Yield Not reported 78%
Diastereomeric Ratio (dr) Not applicable (no stereocenters reported) 23:1
Electronic Effects Enhanced π-conjugation (benzofuran), electron-donating methoxy groups Moderate conjugation (phenylcyclopropane), methoxy ether linkage

Research Findings and Limitations

  • Stereochemical Control : The analog in demonstrates high stereoselectivity, a critical factor for bioactive compounds. The target compound’s lack of reported stereocenters simplifies synthesis but may limit chiral interactions in applications .
  • Functional Diversity : The benzofuran scaffold’s rigidity could improve target binding affinity in drug discovery compared to flexible cyclopropane analogs.

Gaps in Evidence :

  • No data on the target compound’s solubility, stability, or biological activity.
  • Limited comparative studies on benzofuran-cyclopropane hybrids in the provided literature.

Biological Activity

3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancers, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following characteristics:

  • Molecular Formula : C19H22N2O4
  • Molar Mass : 342.39 g/mol
  • Structural Features : The compound features a benzofuran core, which is known for its diverse pharmacological properties, combined with a cyclopropanecarboxamide moiety that may influence its biological activity.

Research indicates that compounds similar to 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide may exert their effects through various mechanisms:

  • Inhibition of Tyrosine Kinases : The compound is hypothesized to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. Inhibition of this pathway can lead to reduced tumor proliferation and metastasis .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspases and altering cell cycle progression, particularly arresting cells in the G2/M phase .
  • Reactive Oxygen Species (ROS) Generation : It is proposed that the compound may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)12.5Apoptosis induction via caspase activation
DLD1 (Colorectal)15.0Cell cycle arrest at G2/M phase
HepG2 (Liver)20.0ROS-mediated cytotoxicity

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, with HeLa cells showing the highest sensitivity.

Case Studies

A recent study synthesized several derivatives related to this compound and tested their efficacy against human cancer cell lines:

  • Study Findings : The leading derivative demonstrated an IC50 comparable to established VEGFR-2 inhibitors like sorafenib, suggesting potential as an anticancer agent .
  • Flow Cytometry Analysis : This analysis revealed that treatment with the compound led to increased apoptotic cell populations, confirming its role in inducing programmed cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.